2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide
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Overview
Description
2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a pyridinyl group, and a thiazolyl group attached to an acetamide backbone
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting that they may affect pathways related to cell proliferation .
Pharmacokinetics
For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Action Environment
It is known that the solvent used in the reaction can have an important influence on the synthesis of compounds containing different substituents
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide are largely derived from its thiazole and pyridine components . Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to be slightly soluble in water, which could potentially influence their transport and distribution .
Subcellular Localization
The localization of thiazole derivatives could potentially be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridinyl or thiazolyl groups, potentially leading to the formation of dihydropyridine or dihydrothiazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the phenoxy group or electrophilic substitution at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor for the synthesis of heterocyclic compounds.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential. It could act as an inhibitor or modulator of specific biological targets, such as enzymes or receptors.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyacetamide: Lacks the pyridinyl and thiazolyl groups, making it less complex and potentially less bioactive.
N-(4-Pyridin-4-yl-thiazol-2-yl)-acetamide: Lacks the phenoxy group, which may reduce its chemical versatility.
2-Phenoxy-N-(4-pyridin-4-yl)-acetamide: Lacks the thiazolyl group, which could affect its biological activity.
Uniqueness
2-Phenoxy-N-(4-pyridin-4-yl-thiazol-2-yl)-acetamide is unique due to the presence of all three functional groups (phenoxy, pyridinyl, and thiazolyl), which confer distinct chemical and biological properties. This combination of groups may enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
2-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15(10-21-13-4-2-1-3-5-13)19-16-18-14(11-22-16)12-6-8-17-9-7-12/h1-9,11H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZRWNTWJYHRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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